molecular formula C20H34O2 B586437 Dihomo-|A-linolenic Acid-d6

Dihomo-|A-linolenic Acid-d6

Cat. No.: B586437
M. Wt: 312.5 g/mol
InChI Key: HOBAELRKJCKHQD-JALKMEHMSA-N
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Description

Dihomo-γ-linolenic acid-d6 (DGLA-d6) is a deuterium-labeled isotopologue of dihomo-γ-linolenic acid (DGLA), a 20-carbon ω-6 polyunsaturated fatty acid (PUFA) with three double bonds at positions 8, 11, and 13. The deuterium atoms replace six hydrogen atoms in the carbon chain, enhancing its utility as a stable isotope tracer in metabolic studies. DGLA-d6 is chemically defined as (8Z,11Z,14Z)-icosa-8,11,14-trienoic acid-d6 and has a molecular weight of 308.5 g/mol (CAS: 81540-86-5) . Its primary application lies in quantitative lipidomics, where it serves as an internal standard for liquid chromatography-mass spectrometry (LC/MS) to measure endogenous DGLA levels in biological samples .

DGLA itself is a pivotal intermediate in the ω-6 PUFA biosynthetic pathway, positioned between γ-linolenic acid (GLA, 18:3n-6) and arachidonic acid (AA, 20:4n-6). Delta-5 desaturase (D5D) catalyzes the conversion of DGLA to AA, but when D5D is inhibited, DGLA accumulates and is metabolized by cyclooxygenase-2 (COX-2) into 8-hydroxyoctanoic acid (8-HOA), a histone deacetylase (HDAC) inhibitor with demonstrated anti-cancer activity . DGLA-d6 enables precise tracking of these metabolic pathways without interference from endogenous DGLA, making it indispensable for studying lipid metabolism in cancer, inflammation, and other diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihomo-γ-Linolenic Acid-d6 can be synthesized by the elongation of γ-Linolenic Acid, which involves the addition of two carbon atoms to the γ-Linolenic Acid molecule. This process is typically catalyzed by fatty acid elongases . The deuterated form, Dihomo-γ-Linolenic Acid-d6, is prepared by incorporating deuterium atoms at specific positions in the molecule. This is achieved through the use of deuterated reagents and solvents during the synthesis .

Industrial Production Methods

Industrial production of Dihomo-γ-Linolenic Acid-d6 involves the use of biotechnological methods, such as the fermentation of genetically modified microorganisms that can produce the desired fatty acid. These microorganisms are cultured in deuterated media to incorporate deuterium into the fatty acid .

Comparison with Similar Compounds

Non-Deuterated Dihomo-γ-linolenic Acid (DGLA)

  • Structural Similarity : DGLA-d6 shares the same carbon skeleton and double bond positions as DGLA but differs in isotopic labeling. This allows DGLA-d6 to be distinguished analytically via mass spectrometry .
  • Functional Differences: DGLA is metabolized by COX-2 to produce anti-inflammatory prostaglandin E1 (PGE1) and 8-HOA, which induce apoptosis in cancer cells . DGLA competes with AA for COX-2 binding, reducing pro-inflammatory prostaglandin E2 (PGE2) production . In contrast, DGLA-d6 is primarily used as a tracer to quantify DGLA turnover and metabolism in vitro and in vivo .

Arachidonic Acid (AA, 20:4n-6)

  • Metabolic Relationship : AA is the downstream product of DGLA via D5D. Unlike DGLA, AA is metabolized by COX-2 to PGE2, which promotes inflammation, cancer cell proliferation, and metastasis .
  • Therapeutic Implications :
    • High AA/DGLA ratios correlate with increased cancer risk, while elevated DGLA levels suppress tumor growth via 8-HOA .
    • DGLA-d6 helps delineate the competition between DGLA and AA for COX-2, providing insights into modulating lipid mediator balance .

γ-Linolenic Acid (GLA, 18:3n-6)

  • Biosynthetic Role : GLA is elongated to DGLA by fatty acid elongase 5 (ELOVL5). DGLA-d6 can track this elongation process in studies investigating ω-6 PUFA metabolism .
  • Therapeutic Use : GLA supplements (e.g., evening primrose oil) increase DGLA levels, but clinical outcomes are mixed due to variable D5D activity across tissues .

Eicosapentaenoic Acid (EPA, 20:5n-3)

  • Competing Pathways : EPA, an ω-3 PUFA, competes with AA for COX-2, reducing PGE2 synthesis. However, DGLA’s anti-cancer effects are distinct, relying on 8-HOA rather than EPA’s resolvins .
  • Analytical Utility : Deuterated EPA (e.g., EPA-d5) is used similarly to DGLA-d6 in lipidomics but targets ω-3 pathways .

Key Research Findings and Data

Table 1: Comparative Metabolism of DGLA-d6 and Related Compounds

Compound Key Enzymes Involved Major Metabolites Biological Effects
DGLA-d6 COX-2, ELOVL5 8-HOA (deuterated) Tracer for lipidomics, no direct therapeutic role
DGLA COX-2, D5D 8-HOA, PGE1 Anti-cancer, anti-inflammatory
AA COX-2, LOX PGE2, leukotrienes Pro-inflammatory, pro-cancer
GLA ELOVL5, D6D DGLA Precursor to DGLA, limited efficacy

Table 2: Analytical Properties of Deuterated Fatty Acids

Compound CAS Number Molecular Weight (g/mol) Key Applications
DGLA-d6 81540-86-5 308.5 LC/MS internal standard
AA-d8 287814-95-3 312.5 Quantification of AA in tissues
EPA-d5 253445-54-6 305.4 ω-3 pathway tracing

Clinical and Mechanistic Insights

  • Cancer Therapy : DGLA accumulation (via D5D inhibition) elevates 8-HOA, which inhibits HDAC and induces DNA damage in colon cancer cells. DGLA-d6-based studies confirmed that 8-HOA levels >0.5 nmol/10^6 cells are required for efficacy .
  • Inflammation Modulation: DGLA-derived PGE1 increases cAMP, suppressing synovial cell proliferation in rheumatoid arthritis. In contrast, AA-derived PGE2 exacerbates inflammation .
  • Limitations : DGLA supplementation alone shows modest clinical benefits due to rapid conversion to AA in tissues with high D5D activity. Combining D5D inhibitors (e.g., siRNA) with DGLA enhances 8-HOA production .

Biological Activity

Dihomo-γ-linolenic acid-d6 (DGLA-d6) is a stable isotope of dihomo-γ-linolenic acid (DGLA), a 20-carbon omega-6 polyunsaturated fatty acid (PUFA) that plays a significant role in various biological processes. This article explores the biological activities of DGLA-d6, including its metabolic pathways, anti-inflammatory properties, involvement in cancer biology, and potential therapeutic applications.

Overview of Dihomo-γ-Linolenic Acid

DGLA is derived from gamma-linolenic acid (GLA) and can be further metabolized to arachidonic acid (AA). It is primarily involved in the synthesis of eicosanoids, which are crucial lipid mediators that influence inflammation and cellular signaling pathways. DGLA can be converted into prostaglandin E1 (PGE1), which exhibits anti-inflammatory and anti-proliferative effects, making it a compound of interest in therapeutic research .

The metabolism of DGLA involves several key enzymes, including delta-6-desaturase (D6D) and delta-5-desaturase (D5D). These enzymes catalyze the conversion of linoleic acid to GLA and subsequently to DGLA and AA. Alterations in the activity of these enzymes can lead to imbalances in PUFA levels, contributing to various inflammatory diseases and conditions such as rheumatoid arthritis (RA) and cardiovascular diseases .

Table 1: Key Enzymes in DGLA Metabolism

EnzymeFunctionImpact on Health
Delta-6-desaturaseConverts linoleic acid to gamma-linolenic acidDeficiency linked to aging, RA
Delta-5-desaturaseConverts DGLA to arachidonic acidImpacts eicosanoid production

Anti-inflammatory Effects

DGLA has been shown to suppress inflammatory responses through its conversion to PGE1. Studies indicate that PGE1 can inhibit smooth muscle proliferation, reduce vascular cell adhesion, and promote vasodilation. This suggests potential benefits in managing conditions such as atherosclerosis and hypertension . Additionally, supplementation with GLA-rich oils containing DGLA has demonstrated improvements in joint pain and swelling in RA patients .

Anti-cancer Properties

Research highlights DGLA's potential anti-cancer effects. It has been observed that DGLA can inhibit the proliferation of cancer cells by enhancing lipid peroxidation and increasing free radical production. This mechanism may lead to apoptosis in tumor cells, particularly in breast cancer models where DGLA supplementation resulted in reduced tumor growth . Furthermore, its ability to modulate eicosanoid synthesis may play a role in preventing inflammation-driven tumorigenesis .

Clinical Studies

Recent clinical trials have explored the efficacy of DGLA supplementation in various health conditions:

  • Allergic Reactions : A randomized controlled trial found that DGLA supplementation significantly reduced allergic symptoms caused by pollen exposure in healthy subjects. The study measured specific IgE levels before and after treatment, indicating a potential role for DGLA in managing allergic responses .
  • Type 2 Diabetes : A nested case-control study linked high serum concentrations of DGLA with an increased risk of developing type 2 diabetes (T2D). The findings suggest that while elevated DGLA levels may indicate inflammation, they could also reflect metabolic dysregulation associated with T2D .

Table 2: Clinical Study Findings on DGLA

Study FocusOutcomeReference
Allergic SymptomsReduction in symptoms with supplementation
Type 2 DiabetesIncreased risk associated with high levels

Q & A

Basic Research Questions

Q. What are the optimal methods for extracting DGLA-d6 from biological tissues, and how do they differ in efficiency?

The Bligh & Dyer method (chloroform-methanol-water homogenization) is widely used for rapid lipid extraction (<10 minutes) with high reproducibility, minimizing lipid degradation . For tissues with high water content, Folch’s method (chloromon phase separation via methanol-chloroform) provides higher lipid purity but requires longer processing times . For DGLA-d6, which is prone to oxidation, both methods should include antioxidants (e.g., BHT) and nitrogen gas purging during extraction.

Table 1: Lipid Extraction Method Comparison

MethodTimePuritySuitability for DGLA-d6
Bligh & Dyer10 minModerateHigh (rapid processing)
Folch30 minHighModerate (oxidation risk)

Q. Which analytical techniques are most reliable for quantifying DGLA-d6 in complex biological matrices?

Liquid chromatography-mass spectrometry (LC/MS) with deuterated internal standards (e.g., arachidonic acid-d8) is the gold standard. DGLA-d6 itself can serve as an internal standard for quantifying endogenous DGLA via isotope dilution . Key parameters:

  • Column: C18 reverse-phase (2.1 mm × 50 mm, 1.7 µm)
  • Ionization: Negative-mode electrospray (m/z 329.3 for DGLA-d6)
  • Validation: Ensure linearity (0.1–100 ng/mL) and recovery rates >90% .

Q. What are the primary metabolic pathways of DGLA-d6, and how do they influence experimental outcomes?

DGLA-d6 is metabolized via Δ5-desaturase to arachidonic acid (pro-inflammatory) or by cyclooxygenase/LOX enzymes to anti-inflammatory mediators (e.g., PGE1). Its deuterated form allows tracking metabolic flux in vitro/in vivo. Researchers must account for tissue-specific Δ5-desaturase activity, which varies in cancers vs. inflammatory models .

Advanced Research Questions

Q. How can researchers resolve contradictions in DGLA-d6’s reported anti-inflammatory vs. pro-inflammatory effects?

Contradictions often arise from:

  • Tissue-specific Δ5-desaturase expression : Knockdown models (e.g., shRNA-transfected HCA-7 cells) can isolate DGLA-d6’s direct effects from downstream arachidonic acid metabolites .
  • Dosage variability : Use isotopic tracing to differentiate DGLA-d6 incorporation into phospholipids vs. free fatty acid pools .
  • Model selection : Murine models with CRISPR-edited FADS1 (Δ5-desaturase) clarify DGLA-d6’s role in inflammation .

Q. What experimental frameworks are suitable for studying DGLA-d6’s dual role in cancer proliferation and inhibition?

Apply the PICOT framework :

  • Population : Xenograft tumor models (e.g., HCA-7 cells) .
  • Intervention : DGLA-d6 administration (oral vs. intraperitoneal).
  • Comparison : Wild-type vs. Δ5-desaturase-deficient models.
  • Outcome : Tumor volume reduction, PGE2/PGE1 ratios.
  • Time : Acute (7 days) vs. chronic (28 days) exposure .

Q. How can lipidomics be integrated with genetic knockdown to study DGLA-d6’s mechanism?

  • Combine LC/MS-based lipidomics with shRNA-mediated Δ5-desaturase knockdown to quantify DGLA-d6-derived metabolites.
  • Use multivariate analysis (e.g., OPLS-DA) to identify lipid species correlated with anti-tumor outcomes .
  • Validate findings in Δ5-desaturase inhibitor-treated models (e.g., SSI-4) to isolate enzyme-specific effects .

Table 2: Key Confounding Variables in DGLA-d6 Studies

VariableMitigation Strategy
Δ5-desaturase activityGenetic knockdown or inhibitors
Oxidation during extractionNitrogen purging, antioxidants
Endogenous DGLA levelsIsotope dilution with DGLA-d6

Q. Methodological Best Practices

Q. How to design a robust protocol for DGLA-d6 handling and storage?

  • Storage : -80°C under argon; avoid freeze-thaw cycles.
  • Safety : Follow P201/P210 guidelines (avoid ignition sources, use fume hoods) .
  • Solubility : Prepare stock solutions in ethanol (10 mM) for cell culture studies .

Q. What statistical approaches address variability in DGLA-d6 quantification across laboratories?

  • Use inter-laboratory calibration with certified reference materials (e.g., NIST SRM 1950).
  • Apply mixed-effects models to account for batch-to-batch variability in LC/MS runs .

Properties

IUPAC Name

(8Z,11Z,14Z)-8,9,11,12,14,15-hexadeuterioicosa-8,11,14-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-/i6D,7D,9D,10D,12D,13D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBAELRKJCKHQD-JALKMEHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\CCCCCCC(=O)O)/[2H])/[2H])/CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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